molecular formula C10H8N2O B048995 1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118482-08-9

1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B048995
CAS No.: 118482-08-9
M. Wt: 172.18 g/mol
InChI Key: SCLNKUPWSQJGGI-UHFFFAOYSA-N
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Description

1-Vinylbenzimidazole-2-carboxaldehyde is a heterocyclic aromatic compound that features a benzimidazole core with a vinyl group at the 1-position and an aldehyde group at the 2-position. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-vinylbenzimidazole-2-carboxaldehyde typically involves the cyclization of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions. The vinyl group can be introduced via a Wittig reaction or a Heck coupling reaction. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the formation of the vinyl group.

Industrial Production Methods

Industrial production of 1-vinylbenzimidazole-2-carboxaldehyde may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial for scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Vinylbenzimidazole-2-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (palladium, nickel).

Major Products Formed

    Oxidation: 1-Vinylbenzimidazole-2-carboxylic acid.

    Reduction: 1-Vinylbenzimidazole-2-methanol.

    Substitution: Halogenated or nitrated derivatives of 1-vinylbenzimidazole-2-carboxaldehyde.

Scientific Research Applications

1-Vinylbenzimidazole-2-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-vinylbenzimidazole-2-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The vinyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Lacks the vinyl and aldehyde groups, making it less reactive in certain chemical reactions.

    2-Vinylbenzimidazole: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.

    1-Vinylbenzimidazole: Lacks the aldehyde group, limiting its use in reactions involving carbonyl chemistry.

Uniqueness

1-Vinylbenzimidazole-2-carboxaldehyde is unique due to the presence of both the vinyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-ethenylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLNKUPWSQJGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold (-78° C.) solution of dry tetrahydrofuran (300 ml) containing 13.27 ml (94.6 mmoles) of diisopropylamine was added 37.86 ml of 2.5M solution of n-butyl lithium in hexane and the mixture stirred for 30 minutes. 1-Vinylbenzimidazole (13.6 g, 94.6 mmoles) in 50 ml of tetrahydrofuran was added and the mixture stirred for 30 minutes. Ethyl formate (8.4 ml, 104.1 mmoles) was then added and the reaction mixture stirred, allowing to warm to room temperature, overnight. Acetic acid (5.4 ml, 99.6 mmoles) was added and the reaction added to 500 ml of water and 300 ml of ethyl acetate. The organic layer was separated, the water layer extracted with additional ethyl acetate (2×100 ml), and the organic phases combined, dried over magnesium sulfate and concentrated to an oil, 17 g. The residue was purified by chromatographing on 700 g of silica gel using ethyl acetate-chloroform (1:9; v:v) as the eluent to give 6.7 g of product as a light brown solid.
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300 mL
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500 mL
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50 mL
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5.4 mL
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13.27 mL
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300 mL
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